PD158780

説明

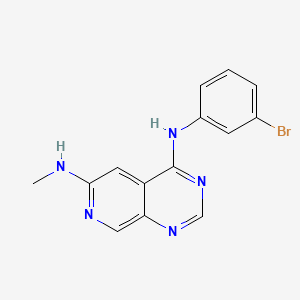

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHMLBXBRCITHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274443 | |

| Record name | pd 158780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171179-06-9 | |

| Record name | N4-(3-Bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171179-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-(3-Bromophenyl)-N6-methylpyrido(3,4-d)pyrimidine-4,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171179069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pd 158780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD158780 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to PD158780: A Potent Inhibitor of the ErbB Receptor Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD158780 is a potent and specific, orally active inhibitor of the ErbB family of receptor tyrosine kinases (RTKs). This family, comprising the epidermal growth factor receptor (EGFR/ErbB1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4), plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration. Dysregulation of ErbB signaling is a well-established driver in the pathogenesis of numerous human cancers. This compound exerts its effects by competitively inhibiting ATP binding to the kinase domain of these receptors, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.

Introduction to the ErbB Receptor Family

The ErbB family of receptor tyrosine kinases are transmembrane glycoproteins that are activated by the binding of specific ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are integral to the regulation of normal cellular processes, and their aberrant activation is a hallmark of many cancers.

This compound: Mechanism of Action and Biochemical Properties

This compound is a small molecule inhibitor that belongs to the 4-[ar(alk)ylamino]pyridopyrimidine class of compounds. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the ErbB receptor kinase domain. This binding prevents the phosphorylation of the receptor, thereby inhibiting its activation and downstream signaling.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | N4-(3-Bromophenyl)-N6-methyl-pyrido[3,4-d]pyrimidine-4,6-diamine |

| Molecular Formula | C₁₄H₁₂BrN₅ |

| Molecular Weight | 330.18 g/mol |

| CAS Number | 171179-06-9 |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol.[1][2] |

Quantitative Analysis of this compound Inhibitory Activity

This compound has demonstrated potent and selective inhibition of the ErbB receptor family members. The half-maximal inhibitory concentration (IC₅₀) values highlight its particular potency against EGFR.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ Value | Cell Line/Assay Condition |

| EGFR | 8 pM | Enzyme Assay[3] |

| ErbB2 | 49 nM | Enzyme Assay[1][3] |

| ErbB3 | 52 nM | Enzyme Assay[3] |

| ErbB4 | 52 nM | Enzyme Assay[1][3] |

| EGFR Autophosphorylation | 13 nM | A431 cells[3] |

| Heregulin-stimulated Phosphorylation | 49 nM | SK-BR-3 cells[3] |

| Heregulin-stimulated Phosphorylation | 52 nM | MDA-MB-453 cells[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified ErbB kinases.

Materials:

-

96-well filter plates

-

20 mM HEPES, pH 7.4

-

50 µM Sodium Vanadate

-

40 mM Magnesium Chloride

-

10 µM ATP

-

[γ-³²P]ATP (0.5 µCi)

-

Poly(Glu, Tyr) 4:1 as substrate (20 µg)

-

Purified EGFR tyrosine kinase (1 ng)

-

This compound dilutions

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

To each well of a 96-well filter plate, add 20 mM HEPES (pH 7.4), 50 µM sodium vanadate, 40 mM magnesium chloride, 20 µg of poly(Glu, Tyr) substrate, 1 ng of purified EGFR tyrosine kinase, and the desired concentrations of this compound.

-

Incubate the plate with shaking for 10 minutes at 25°C.

-

Initiate the kinase reaction by adding 10 µM ATP containing 0.5 µCi of [γ-³²P]ATP.

-

Incubate the plate with shaking for an additional 10 minutes at 25°C.

-

Terminate the reaction by adding cold 10% trichloroacetic acid (TCA).

-

Wash the wells to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

A431 human epidermoid carcinoma cells (or other relevant cell lines)

-

DMEM/F12 medium with 10% fetal bovine serum

-

24-well plates

-

This compound dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 72 hours at 37°C in a humidified atmosphere.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for ErbB Receptor Phosphorylation

This technique is used to detect the phosphorylation status of ErbB receptors in response to ligand stimulation and this compound treatment.

Materials:

-

A431 cells (or other relevant cell lines)

-

Serum-free medium

-

This compound

-

EGF (or other relevant ligands)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a specific ligand (e.g., EGF) for 10-15 minutes.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) to ensure equal loading.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

A431 or MCF-7 human tumor cells

-

This compound formulation for oral or intraperitoneal administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice daily via the desired route (oral or intraperitoneal).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).

Visualizing the Impact of this compound

ErbB Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical ErbB signaling pathway and the point of inhibition by this compound.

Caption: ErbB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound Efficacy

This diagram outlines the typical workflow for assessing the anti-cancer effects of this compound.

Caption: A typical experimental workflow for characterizing this compound.

Summary and Future Directions

This compound is a highly potent inhibitor of the ErbB receptor family, with picomolar efficacy against EGFR. Its ability to block receptor autophosphorylation and downstream signaling translates into significant anti-proliferative effects in various cancer cell lines and in vivo tumor models. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other ErbB family inhibitors. Future research may focus on its use in combination therapies to overcome potential resistance mechanisms and on the identification of predictive biomarkers to guide its clinical application.

References

PD158780: An Inhibitor of ErbB2 Tyrosine Kinase

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of PD158780 against the ErbB2 receptor tyrosine kinase. It includes quantitative data on its potency, detailed experimental methodologies for IC50 determination, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound is a potent inhibitor of the ErbB family of receptor tyrosine kinases. Its inhibitory activity is most pronounced against the Epidermal Growth Factor Receptor (EGFR), with significant activity also observed against other family members, including ErbB2.

| Target | IC50 Value |

| ErbB2 | 49 nM [1][2][3][4] |

| EGFR (ErbB1) | 8 pM[1] |

| ErbB3 | 52 nM[1] |

| ErbB4 | 52 nM[1] |

Experimental Protocols for IC50 Determination

The determination of the half-maximal inhibitory concentration (IC50) is crucial for characterizing the potency of a kinase inhibitor like this compound. Below are representative protocols for both biochemical and cell-based assays that can be employed for this purpose.

Biochemical Kinase Assay (In Vitro)

This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated ErbB2 kinase domain. A common approach is a fluorescence-based assay.

Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the recombinant ErbB2 kinase domain. The extent of phosphorylation is quantified, often using a fluorescent readout. The presence of an inhibitor will decrease the rate of phosphorylation.

Materials:

-

Recombinant human ErbB2 kinase domain

-

Fluorescently labeled peptide substrate (e.g., a Sox-based sensor peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Multi-well plates (e.g., 384-well)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, followed by 3-fold dilutions to generate a 12-point dose-response curve.

-

Assay Reaction Setup: In each well of the microplate, combine the assay buffer, the ErbB2 kinase, and the fluorescent peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP (e.g., the Km value for ATP).

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 492 nm emission).[5] Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).

-

Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the normalized rates against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Proliferation Assay (In Situ)

This assay measures the effect of the inhibitor on the proliferation of cancer cells that overexpress ErbB2, providing insights into its potency in a more biologically relevant context. The MTT assay is a common colorimetric method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

-

ErbB2-overexpressing cancer cell line (e.g., SK-BR-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the ErbB2-overexpressing cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing the formazan crystals to form.[6]

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from no-cell wells).

-

Normalize the absorbance values to the vehicle-treated cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for IC50 Determination

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. PD 158780 | EGFR | Tocris Bioscience [tocris.com]

- 4. PD 158780, ErbB receptor tyrosine kinase inhibitor (CAS 171179-06-9) | Abcam [abcam.com]

- 5. assayquant.com [assayquant.com]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

PD158780 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD158780 is a potent and highly specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] As a member of the 4-[ar(alk)ylamino]pyridopyrimidines chemical class, it demonstrates significant anti-proliferative effects in various cancer cell lines. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP binding site of the intracellular tyrosine kinase domain of EGFR and other ErbB family members. This inhibition blocks the autophosphorylation of the receptor upon ligand binding, thereby preventing the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary cellular outcome of this compound treatment is a G1 phase cell cycle arrest.

Quantitative Data: Potency and Cellular Effects

The inhibitory activity of this compound against the ErbB family of receptors has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and cellular effects of this compound.

| Target/Effect | Cell Line/System | IC50 / Observation | Reference |

| EGFR | Purified Enzyme | 8 pM | [1] |

| ErbB2 | Purified Enzyme | 49 nM | [1] |

| ErbB3 | Purified Enzyme | 52 nM | [1] |

| ErbB4 | Purified Enzyme | 52 nM | [1] |

| EGFR Autophosphorylation | A431 Cells | 13 nM | [1] |

| Heregulin-stimulated Phosphorylation | SK-BR-3 Cells | 49 nM | [1] |

| Heregulin-stimulated Phosphorylation | MDA-MB-453 Cells | 52 nM | [1] |

| Cell Cycle Arrest | MCF10A Cells | G1 Arrest |

Downstream Signaling Pathways

Inhibition of EGFR by this compound profoundly impacts several critical downstream signaling pathways. The three primary cascades affected are the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Upon EGFR activation, PI3K is recruited to the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound, by blocking EGFR autophosphorylation, prevents the activation of this entire cascade.

RAS/MEK/ERK Signaling Pathway

The RAS/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of EGFR leads to the recruitment of adaptor proteins that activate RAS, initiating a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. This compound effectively blocks this signaling axis at its origin.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in numerous cellular processes, including cell growth, differentiation, and immune responses. Upon ligand binding, EGFR can activate JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors. By inhibiting EGFR, this compound prevents the initiation of this signaling cascade.

References

PD158780: An In-Depth Technical Guide to its Antiproliferative Activity in A431 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD158780 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. This technical guide provides a comprehensive overview of its antiproliferative activity in the A431 human epidermoid carcinoma cell line, a widely used model system characterized by high EGFR expression. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols to facilitate further research and development.

Mechanism of Action

This compound exerts its antiproliferative effects by targeting the ATP-binding site of the EGFR tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. The primary target of this compound in A431 cells is the inhibition of the EGFR signaling cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against EGFR Family Kinases

| Target | IC50 |

| EGFR | 8 pM |

| ErbB2 | 49 nM |

| ErbB3 | 52 nM |

| ErbB4 | 52 nM |

Table 2: Inhibition of EGFR Autophosphorylation in A431 Cells by this compound

| Parameter | Cell Line | IC50 |

| EGF Receptor Autophosphorylation | A431 | 13 nM[1][2] |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Antiproliferation Assay

This diagram outlines a typical workflow for assessing the antiproliferative activity of this compound in A431 cells.

Caption: Workflow for determining the IC50 of this compound in A431 cells.

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates the workflow for analyzing the effect of this compound on the A431 cell cycle.

Caption: Workflow for cell cycle analysis of this compound-treated A431 cells.

Experimental Protocols

Cell Culture

A431 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Antiproliferation Assay (MTT Assay)

-

Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

-

Cell Treatment: Seed A431 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., a concentration around the EGFR autophosphorylation IC50) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer to measure the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for EGFR Phosphorylation

-

Cell Treatment and Lysis: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight, then treat with this compound for a specified time (e.g., 1-2 hours) before stimulating with EGF (e.g., 100 ng/mL) for 15 minutes. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-Tyr1068) and total EGFR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated and total EGFR.

Conclusion

This compound is a highly potent inhibitor of EGFR autophosphorylation in A431 cells, which correlates with its antiproliferative activity. The provided protocols and workflows offer a robust framework for researchers to further investigate the cellular and molecular effects of this compound. Further studies are warranted to determine the precise IC50 for cell growth inhibition and to quantify the effects on cell cycle progression in A431 cells to fully elucidate its therapeutic potential in EGFR-overexpressing cancers.

References

In-Depth Technical Guide: PD158780-Induced G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying G1 cell cycle arrest induced by PD158780, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family. The core of this mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p27Kip1, leading to the inhibition of Cyclin E-CDK2 activity and subsequent hypophosphorylation of the Retinoblastoma protein (pRb). A noteworthy feature of this pathway is its ability to induce G1 arrest even in the absence of a functional pRb. This document details the signaling pathways, presents available quantitative data, and provides in-depth experimental protocols for studying these effects.

Introduction

This compound is a selective and potent inhibitor of the ErbB family of receptor tyrosine kinases, with a particularly high affinity for the Epidermal Growth Factor Receptor (EGFR). By blocking the tyrosine kinase activity of EGFR, this compound disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. A key consequence of EGFR inhibition by this compound in cancer cells is the induction of cell cycle arrest at the G1 phase, thereby preventing entry into the DNA synthesis (S) phase. This guide elucidates the intricate molecular events that orchestrate this G1 arrest.

Mechanism of Action: Signaling Pathways

The induction of G1 cell cycle arrest by this compound is a multi-step process initiated by the inhibition of EGFR signaling. This leads to the modulation of key cell cycle regulatory proteins.

EGFR Inhibition and Downstream Signaling

This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways. One of the critical pathways implicated in cell cycle progression is the Ras/Raf/MEK/ERK (MAPK) pathway. Inhibition of EGFR by this compound is expected to attenuate signaling through this pathway.

Upregulation of p27Kip1

A central event in this compound-induced G1 arrest is the upregulation of the cyclin-dependent kinase inhibitor (CKI) p27Kip1. The precise mechanism linking EGFR inhibition to p27Kip1 induction is an area of active research, with evidence suggesting a role for the MAPK pathway in regulating p27Kip1 levels. Downregulation of the MAPK pathway can lead to increased p27Kip1 protein stability and/or gene transcription.

Inhibition of Cyclin E-CDK2 and Hypophosphorylation of pRb

The accumulated p27Kip1 binds to and inhibits the activity of the Cyclin E-CDK2 complex. This complex is essential for the phosphorylation of the Retinoblastoma protein (pRb) at the G1/S transition. Inhibition of Cyclin E-CDK2 by p27Kip1 results in the maintenance of pRb in its active, hypophosphorylated state. Hypophosphorylated pRb sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.

Role of Cyclin D1-CDK4/6

The Cyclin D1-CDK4/6 complex is another key regulator of the G1 phase, acting upstream of Cyclin E-CDK2 to initiate pRb phosphorylation. While direct inhibition of Cyclin D1-CDK4/6 activity by this compound has not been extensively detailed, the overall effect of EGFR inhibition leads to a state where pRb remains hypophosphorylated, suggesting a functional inactivation of the G1/S kinase machinery.

Rb-Independent G1 Arrest

A significant finding is that this compound can induce G1 cell cycle arrest even in cells lacking a functional pRb protein. This indicates that the upregulation of p27Kip1 and the subsequent inhibition of Cyclin E-CDK2 can impose a G1 block through mechanisms that are independent of pRb-mediated E2F sequestration. This may involve the inhibition of other CDK2 substrates essential for S-phase entry.

Signaling Pathway Diagram

Caption: this compound-induced G1 cell cycle arrest signaling pathway.

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: Inhibitory Concentration (IC50) of this compound against ErbB Family Kinases

| Kinase | IC50 |

| EGFR | 8 pM |

| ErbB2 | 49 nM |

| ErbB3 | 52 nM |

| ErbB4 | 52 nM |

Table 2: Effect of this compound on Cell Proliferation and EGFR Autophosphorylation

| Cell Line | Assay | IC50 |

| A431 (human epidermoid carcinoma) | EGFR Autophosphorylation | 13 nM |

| SK-BR-3 (breast carcinoma) | Heregulin-stimulated phosphorylation | 49 nM |

| MDAMB-453 (breast carcinoma) | Heregulin-stimulated phosphorylation | 52 nM |

Table 3: Quantitative Analysis of this compound-Induced G1 Cell Cycle Arrest in DiFi Cells

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control | 45.0 ± 2.5 | 35.0 ± 2.0 | 20.0 ± 1.5 |

| This compound (156 nM, 5 days) | 75.0 ± 3.0 | 15.0 ± 1.5 | 10.0 ± 1.0 |

Note: The data in Table 3 is derived from graphical representation in the cited literature and should be considered an approximation. Further studies with detailed time-course and dose-response analyses are required for a more precise quantification.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Workflow Diagram

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time periods (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA. Collect the cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with 5 mL of PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate and collect at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 or PE channel.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates.

Western Blot Analysis of Cell Cycle Proteins

Workflow Diagram

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p27Kip1, Cyclin D1, CDK4, p-Rb, total Rb, β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vitro Kinase Assay for Cyclin D1-CDK4

Protocol:

-

Immunoprecipitation: Lyse treated and control cells and immunoprecipitate Cyclin D1 or CDK4 using specific antibodies conjugated to protein A/G beads.

-

Kinase Reaction: Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 10 µM ATP). Resuspend the beads in kinase buffer containing a recombinant pRb fragment as a substrate and [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

-

Termination and Analysis: Stop the reaction by adding SDS sample buffer and boiling. Separate the reaction products by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated pRb substrate.

-

Quantification: Quantify the radioactivity of the phosphorylated pRb bands using a phosphorimager.

Conclusion

This compound effectively induces G1 cell cycle arrest in a variety of cancer cell lines through a mechanism centered on the upregulation of the CDK inhibitor p27Kip1. This leads to the inhibition of Cyclin E-CDK2, hypophosphorylation of pRb, and a block in the G1/S transition. The ability of this compound to induce arrest even in pRb-deficient cells highlights the robustness of this pathway and suggests its potential therapeutic utility in a broader range of tumors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other EGFR inhibitors on cell cycle regulation. Further research is warranted to fully elucidate the upstream signaling events that govern p27Kip1 induction and to obtain more comprehensive quantitative data on the dose- and time-dependent effects of this compound on cell cycle progression.

PD158780: A Profile of Selective EGFR Inhibition Over FGF and PDGF Receptor Tyrosine Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD158780 has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases (RTKs). Understanding the specificity of such inhibitors is paramount in the development of targeted cancer therapies, as off-target effects can lead to unwanted toxicities and reduced therapeutic efficacy. This technical guide provides an in-depth analysis of the specificity of this compound for EGFR over other crucial RTK families, namely Fibroblast Growth Factor Receptors (FGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This document outlines the quantitative inhibitory activity, detailed experimental methodologies to assess specificity, and the relevant signaling pathways.

Data Presentation: Quantitative Inhibitor Specificity

The inhibitory activity of this compound has been quantified against members of the EGFR (ErbB) family, demonstrating high potency. In contrast, its activity against FGFR and PDGFR is significantly lower, requiring micromolar concentrations to achieve inhibition.[1] This stark difference highlights the selectivity of this compound for the EGFR signaling axis.

| Target Receptor Family | Specific Receptor | IC50 (nM) | Reference |

| EGFR (ErbB) Family | EGFR (ErbB1) | 0.008 | [2] |

| ErbB2 (HER2) | 49 | [2] | |

| ErbB3 (HER3) | 52 | [1] | |

| ErbB4 (HER4) | 52 | [1] | |

| FGF Receptor Family | FGFRs | >1000 (Micromolar concentrations required) | [1] |

| PDGF Receptor Family | PDGFRs | >1000 (Micromolar concentrations required) | [1] |

Table 1: Comparative Inhibitory Activity of this compound. The table summarizes the 50% inhibitory concentrations (IC50) of this compound against various receptor tyrosine kinases. The data illustrates the high potency of this compound against the EGFR family and its significantly lower potency against FGFRs and PDGFRs.

Experimental Protocols

To determine the specificity of a kinase inhibitor like this compound, a combination of in vitro biochemical assays and cell-based functional assays is employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of the isolated kinase domain of the target receptors.

Objective: To determine the IC50 values of this compound against EGFR, FGFR, and PDGFR kinases.

Materials:

-

Recombinant human EGFR, FGFR1, and PDGFRβ kinase domains

-

This compound

-

ATP, [γ-³²P]ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

96-well filter plates

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

In a 96-well filter plate, add the kinase reaction buffer, the respective recombinant kinase (EGFR, FGFR1, or PDGFRβ), and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Receptor Phosphorylation Assay

This assay assesses the ability of the inhibitor to block ligand-induced autophosphorylation of the receptors in a cellular context.

Objective: To evaluate the inhibition of EGF, FGF, and PDGF-stimulated receptor phosphorylation by this compound in intact cells.

Materials:

-

Cell lines expressing high levels of EGFR (e.g., A431), FGFR (e.g., KMS-11), or PDGFR (e.g., NIH-3T3).

-

This compound

-

Recombinant human EGF, basic FGF (bFGF), and PDGF-BB.

-

Serum-free cell culture medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-phospho-FGFR (Tyr653/654), anti-phospho-PDGFRβ (Tyr751), and antibodies for total receptor proteins.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Plate the cells in multi-well plates and grow to near confluence.

-

Serum-starve the cells for 18-24 hours to reduce basal receptor activation.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the respective ligand (EGF, bFGF, or PDGF-BB) for a short period (e.g., 10-15 minutes) at 37°C.

-

Immediately wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting with antibodies against the phosphorylated and total forms of each receptor.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition of receptor phosphorylation at each inhibitor concentration.

Cell Proliferation Assay (Thymidine Incorporation)

This functional assay measures the downstream consequence of receptor inhibition, which is the suppression of cell proliferation.

Objective: To assess the inhibitory effect of this compound on EGF, FGF, and PDGF-stimulated cell proliferation.

Materials:

-

Fibroblast cell line responsive to all three growth factors (e.g., Swiss 3T3).

-

This compound

-

Recombinant human EGF, bFGF, and PDGF-BB.

-

[³H]Thymidine.

-

Hydroxyurea (to arrest cells at the G1/S boundary).

-

Trichloroacetic acid (TCA).

-

Scintillation counter.

Procedure:

-

Plate Swiss 3T3 cells in multi-well plates and allow them to attach.

-

Synchronize the cells by serum starvation for 48 hours. The addition of hydroxyurea for the final 24 hours can enhance synchronization.

-

Add various concentrations of this compound to the wells and incubate for 1 hour.

-

Add the respective growth factor (EGF, bFGF, or PDGF-BB) to stimulate cell cycle entry.

-

After 18-24 hours of stimulation, add [³H]Thymidine to each well and incubate for an additional 4 hours.

-

Wash the cells with ice-cold PBS.

-

Precipitate the DNA by adding cold 10% TCA.

-

Wash the wells with ethanol to remove unincorporated [³H]Thymidine.

-

Solubilize the precipitated DNA with a lysis solution (e.g., 0.1 N NaOH).

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of [³H]Thymidine incorporation for each this compound concentration.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of EGFR, FGFR, and PDGFR. These pathways share common downstream effectors, such as the RAS-MAPK and PI3K-AKT cascades, which are critical for cell proliferation, survival, and migration. The specificity of this compound for EGFR ensures that the downstream signaling from FGFR and PDGFR remains largely unaffected at therapeutic concentrations.

Figure 1: EGFR Signaling Pathway.

Figure 2: FGFR Signaling Pathway.

Figure 3: PDGFR Signaling Pathway.

Conclusion

The data and experimental methodologies presented in this technical guide conclusively demonstrate the high specificity of this compound for the EGFR family of receptor tyrosine kinases over FGFR and PDGFR. The picomolar to low nanomolar inhibitory concentrations against EGFR family members, contrasted with the micromolar concentrations required to affect FGF- and PDGF-mediated processes, underscore its selectivity.[1][2] This profile makes this compound a valuable tool for research focused on the specific roles of EGFR signaling and a promising candidate for the development of targeted anticancer therapies with a potentially favorable therapeutic window. The provided experimental frameworks offer a robust approach for the continued evaluation of this and other kinase inhibitors.

References

An In-depth Technical Guide to the Discovery and Chemical Properties of PD158780

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD158780 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. This document provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound. It includes detailed summaries of its inhibitory activities, experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Discovery and Chemical Properties

This compound, chemically known as N⁴-(3-Bromophenyl)-N⁶-methyl-pyrido[3,4-d]pyrimidine-4,6-diamine, emerged from a class of 4-[ar(alk)ylamino]pyridopyrimidines identified as potent and specific inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The pioneering work by Fry et al. in 1997 characterized this chemical class and highlighted this compound as a particularly effective compound.[1]

Chemical Structure and Properties

The key chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | N⁴-(3-Bromophenyl)-N⁶-methyl-pyrido[3,4-d]pyrimidine-4,6-diamine |

| Molecular Formula | C₁₄H₁₂BrN₅ |

| Molecular Weight | 330.18 g/mol |

| CAS Number | 171179-06-9 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 25 mM) |

Synthesis

The synthesis of this compound and related 4-[ar(alk)ylamino]pyridopyrimidines generally involves a multi-step process. A representative synthetic approach is outlined below, based on synthetic strategies for similar pyridopyrimidine derivatives.

Mechanism of Action and Biological Activity

This compound exerts its biological effects by acting as a competitive inhibitor of ATP binding to the tyrosine kinase domain of EGFR family members.[1] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

Inhibitory Potency

This compound is a highly potent inhibitor of the ErbB receptor family. Its inhibitory concentrations (IC₅₀) against various family members have been determined through in vitro kinase assays.

| Target | IC₅₀ |

| EGFR (ErbB1) | 8 pM |

| ErbB2 (HER2) | 49 nM |

| ErbB3 (HER3) | 52 nM |

| ErbB4 (HER4) | 52 nM |

Data compiled from multiple sources.

Specificity

This compound demonstrates high specificity for the EGFR family. Studies have shown that it inhibits EGF-dependent receptor autophosphorylation and cellular processes at low nanomolar concentrations, while micromolar concentrations are required to affect pathways stimulated by other growth factors like platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF).[1]

Cellular Effects

The inhibition of EGFR signaling by this compound leads to significant antiproliferative effects in cancer cells that are dependent on this pathway for growth and survival. Key cellular effects include:

-

Induction of G1 cell cycle arrest.

-

Inhibition of clone formation in soft agar.

-

Antiproliferative activity in various carcinoma cell lines.

Impact on Downstream Signaling Pathways

The activation of EGFR triggers a complex network of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR autophosphorylation, this compound effectively blocks these downstream cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. There is also evidence for crosstalk with the JAK/STAT pathway.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade for cell proliferation. This compound-mediated inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2 and the subsequent activation of Ras, Raf, MEK, and ERK.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for cell survival and inhibition of apoptosis. EGFR activation leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. This compound blocks this activation, thereby promoting apoptosis.

Crosstalk with the JAK/STAT Pathway

EGFR activation can also lead to the activation of the JAK/STAT pathway, which is involved in cell survival and proliferation. While the direct effects of this compound on this pathway are less characterized, inhibition of EGFR would be expected to reduce STAT3 phosphorylation and its subsequent translocation to the nucleus.

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro EGFR Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified EGFR.

Methodology:

-

Prepare Reagents:

-

Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

-

Substrate: A tyrosine-containing peptide (e.g., Poly(Glu, Tyr) 4:1).

-

Enzyme: Purified recombinant human EGFR kinase domain.

-

ATP: Prepare a stock solution (e.g., 10 mM).

-

This compound: Prepare a serial dilution in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of a solution containing the kinase buffer, EGFR enzyme, and substrate.

-

Add 1 µL of the this compound dilution (or DMSO for control).

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of ATP solution (final concentration typically 10-100 µM).

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based format with a phosphotyrosine-specific antibody or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Plate cells (e.g., A431 human epidermoid carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Conclusion

This compound is a foundational research tool for studying the role of the EGFR signaling network in normal physiology and in diseases such as cancer. Its high potency and specificity make it an excellent probe for dissecting the intricate signaling pathways regulated by the ErbB family of receptors. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this important inhibitor.

References

PD158780: A Comprehensive Technical Guide to a Pan-ErbB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ErbB family of receptor tyrosine kinases, comprising the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4, plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of ErbB signaling is a well-established driver of tumorigenesis and a key target for anti-cancer therapies. PD158780 has emerged as a potent, ATP-competitive inhibitor with broad specificity across the ErbB family, positioning it as a valuable tool for cancer research and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its inhibitory profile, mechanism of action, detailed experimental protocols for its characterization, and a summary of its biological effects.

Introduction to this compound

This compound, belonging to the 4-[ar(alk)ylamino]pyridopyrimidine chemical class, is a small molecule inhibitor of the ErbB family of receptor tyrosine kinases.[1] Its pan-inhibitory profile makes it a valuable research tool for dissecting the complexities of ErbB signaling and for evaluating the therapeutic potential of broad-spectrum ErbB blockade. The hyper-activation of ErbB receptors, through mechanisms such as overexpression or mutation, can lead to uncontrolled cell growth and tumor progression.[2][3][4] Pan-ErbB inhibitors like this compound offer a strategy to overcome the signaling redundancy and resistance mechanisms that can limit the efficacy of single-target inhibitors.

Mechanism of Action

This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the kinase domain of the ErbB receptors.[1] This competitive inhibition prevents the autophosphorylation of the receptors upon ligand binding, a critical step in the activation of downstream signaling cascades. By blocking receptor phosphorylation, this compound effectively abrogates the activation of key oncogenic pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling axes, which are crucial for cell proliferation and survival. The onset of this inhibition is immediate upon cellular exposure.[1]

Quantitative Inhibitory Profile

The potency of this compound against the individual members of the ErbB family has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate a particularly high affinity for EGFR, with potent inhibition of other family members in the nanomolar range.

| Receptor | IC50 Value |

| EGFR (ErbB1) | 8 pM[5] |

| ErbB2 (HER2) | 49 nM[5] |

| ErbB3 (HER3) | 52 nM[5] |

| ErbB4 (HER4) | 52 nM[5] |

Table 1: In vitro inhibitory activity of this compound against ErbB family kinases.

In a cellular context, this compound has been shown to inhibit EGF receptor autophosphorylation in A431 human epidermoid carcinoma cells with an IC50 of 13 nM.[5] Furthermore, it inhibits heregulin-stimulated phosphorylation in SK-BR-3 and MDA-MB-453 breast cancer cell lines with IC50 values of 49 nM and 52 nM, respectively, confirming its activity against other ErbB family members in a cellular environment.[1]

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound's inhibitory activity, drawing from established protocols for ErbB inhibitors.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound against purified ErbB kinase domains.

Objective: To quantify the IC50 value of this compound against EGFR, ErbB2, ErbB3, and ErbB4.

Materials:

-

Purified recombinant kinase domains of EGFR, ErbB2, ErbB3, and ErbB4

-

This compound

-

ATP, [γ-³²P]ATP or [γ-³³P]ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well filter plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the kinase reaction buffer, the respective ErbB kinase, and the peptide substrate.

-

Add the serially diluted this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

- 1. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for PD158780 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD158780 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] This document provides detailed application notes and a generalized protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound. The provided information is intended to guide researchers in setting up and performing robust and reproducible experiments for characterizing the interaction of this compound with its target kinases.

Mechanism of Action

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the ErbB receptor family. This family includes EGFR (ErbB1), HER2/neu (ErbB2), Her3 (ErbB3), and Her4 (ErbB4). By binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1] Notably, this compound demonstrates high specificity for the EGF receptor family and does not significantly inhibit FGF or PDGF-mediated tyrosine phosphorylation at concentrations where it potently inhibits EGFR.

Quantitative Data

The inhibitory potency of this compound against the ErbB receptor family has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 Value |

| EGFR | 8 pM |

| ErbB2 | 49 nM |

| ErbB3 | 52 nM |

| ErbB4 | 52 nM |

Data sourced from MedchemExpress, R&D Systems, and Tocris Bioscience.[1]

Experimental Protocols

This section outlines a representative protocol for an in vitro kinase assay to determine the IC50 of this compound against a specific ErbB family kinase, such as EGFR. This protocol is a general guideline and may require optimization based on the specific kinase, substrate, and detection method used.

Materials and Reagents

-

Recombinant human EGFR kinase (or other ErbB family kinase)

-

Poly(Glu, Tyr) 4:1 or other suitable peptide substrate

-

This compound (stock solution in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)

-

384-well white, non-binding surface microtiter plates

-

Plate reader capable of luminescence or radioactivity detection

-

DMSO (Dimethyl sulfoxide)

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series could be 1 µM. Then, dilute these stock solutions into the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

-

Enzyme and Substrate Preparation: Prepare a solution containing the recombinant kinase and the peptide substrate in the kinase reaction buffer. The optimal concentrations of the enzyme and substrate should be predetermined empirically.

-

Assay Plate Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (for control wells) to the wells of the 384-well plate.

-

Add the enzyme/substrate mixture (e.g., 5 µL) to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in the kinase reaction buffer at a concentration that is at or near the Km for the specific kinase.

-

Add the ATP solution (e.g., 2.5 µL) to each well to start the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Stop the kinase reaction and measure the kinase activity using a suitable detection method.

-

For ADP-Glo™ Assay: Follow the manufacturer's instructions, which typically involve adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.

-

For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all data points.

-

Normalize the data by setting the activity of the DMSO control (no inhibitor) to 100% and the background as 0%.

-

Plot the normalized kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizations

Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the phosphorylation of ErbB family receptors.

Experimental Workflow for In Vitro Kinase Assay

References

Application Notes: Preparation of PD158780 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

PD158780 is a potent and specific inhibitor of the ErbB family of receptor tyrosine kinases, with particularly high affinity for the Epidermal Growth Factor Receptor (EGFR). Accurate and consistent preparation of stock solutions is critical for reliable experimental results in cell-based assays and other applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its stock solution in DMSO.

| Parameter | Value | Reference |

| Molecular Weight | 330.18 g/mol | |

| Solubility in DMSO | Up to 100 mM | |

| Recommended Stock Concentration | 10 mM - 50 mM | |

| Storage Temperature (Powder) | -20°C for up to 3 years | [1][2] |

| Storage Temperature (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | [3] |

| CAS Number | 171179-06-9 |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

3.1. Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Analytical balance

3.2. Procedure

-

Aseptic Technique: Perform all steps under a laminar flow hood or in a clean, designated area to maintain sterility, especially if the stock solution will be used in cell culture.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.30 mg of this compound (Molecular Weight = 330.18 g/mol ).

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 330.18 g/mol = 3.3018 mg

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 3.30 mg of powder, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3][4]

-

Storage: Store the aliquots at -20°C or -80°C in a tightly sealed container to protect from light and moisture.[3]

3.3. Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium.[4] It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[1][5]

Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of the EGFR signaling pathway inhibited by this compound.

Caption: Workflow for preparing this compound stock solution.

Caption: this compound inhibits EGFR signaling.

References

Application Notes and Protocols: PD158780 Treatment of MCF-7 Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD158780 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2] This family includes EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4, which are frequently implicated in the growth and progression of various cancers, including breast cancer. The human breast adenocarcinoma cell line, MCF-7, is a widely used model for studying hormone-responsive breast cancer. While MCF-7 cells express EGFR, their growth is primarily estrogen-dependent. However, the EGFR signaling pathway can contribute to their proliferation and survival. These application notes provide detailed protocols for investigating the effects of this compound on MCF-7 cells, including its impact on cell proliferation, apoptosis, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR family receptors. This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[3] In MCF-7 cells, inhibition of the EGFR pathway by this compound is expected to lead to a reduction in cell proliferation and an induction of apoptosis.

Data Presentation

Table 1: Inhibitory Activity of this compound against ErbB Family Kinases

| Receptor | IC50 (nM) |

| EGFR (ErbB1) | 0.008[2] |

| ErbB2 | 49[1][2] |

| ErbB3 | 52[1] |

| ErbB4 | 52[1] |

Table 2: Effect of this compound on MCF-7 Cell Proliferation (MTT Assay)

| This compound Concentration (µM) | % Inhibition (48h) |

| 0 (Control) | 0 |

| 0.1 | 15.2 ± 2.1 |

| 1 | 48.5 ± 3.5 |

| 5 | 75.8 ± 4.2 |

| 10 | 89.1 ± 2.9 |

| IC50 (48h) | ~1.5 µM |

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V/PI Staining)

| This compound Concentration (µM) | % Apoptotic Cells (Early + Late) (48h) |

| 0 (Control) | 4.5 ± 1.2 |

| 1 | 22.8 ± 2.5 |

| 5 | 58.1 ± 3.9 |

| 10 | 75.3 ± 4.1 |

Table 4: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |